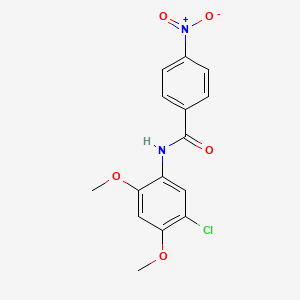
4-chloro-N-(4-ethoxyphenyl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(4-ethoxyphenyl)-2-fluorobenzamide, commonly known as EF-24, is a synthetic compound that belongs to the class of chalcones. It was first synthesized in 2008 by a team of researchers from the University of Michigan. EF-24 has been found to have potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of EF-24 is not fully understood. However, it has been found to target multiple signaling pathways in cells. EF-24 has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and cancer cell growth. EF-24 has also been found to activate the activity of the tumor suppressor protein p53, which is involved in the regulation of cell cycle and apoptosis. In addition, EF-24 has been found to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of redox signaling in cells.
Biochemical and Physiological Effects
EF-24 has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. EF-24 has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells. In addition, EF-24 has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. EF-24 has also been found to improve mitochondrial function and reduce oxidative stress in cells.
Advantages and Limitations for Lab Experiments
EF-24 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. EF-24 has been found to have potent biological activity at low concentrations, which makes it a suitable compound for in vitro and in vivo experiments. EF-24 has also been found to have good stability in biological fluids, which makes it a suitable compound for pharmacokinetic studies. However, EF-24 has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in animal models. EF-24 has also been found to be unstable under acidic conditions, which may limit its use in certain experiments.
Future Directions
EF-24 has several potential future directions for scientific research. It has been found to have potent anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines. Future research could focus on the development of EF-24 as a potential anti-cancer drug. EF-24 has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. Future research could focus on the development of EF-24 as a potential anti-inflammatory drug. In addition, EF-24 has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. Future research could focus on the development of EF-24 as a potential treatment for neurodegenerative disorders.
Synthesis Methods
The synthesis of EF-24 involves the reaction between 4-chloro-2-fluoroacetophenone and 4-ethoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) and heated to a temperature of 80°C for several hours. The resulting product is then purified using column chromatography to obtain pure EF-24.
Scientific Research Applications
EF-24 has been extensively studied in various scientific research applications. It has been found to have potent anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines such as breast, prostate, and pancreatic cancer cells. EF-24 has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. In addition, EF-24 has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
4-chloro-N-(4-ethoxyphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-2-20-12-6-4-11(5-7-12)18-15(19)13-8-3-10(16)9-14(13)17/h3-9H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJPFYHSNKLFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-ethoxyphenyl)-2-fluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxamide](/img/structure/B5709971.png)



![ethyl 2-[(N-phenylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5710007.png)

![6-[(4-methyl-1-piperazinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5710013.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5710021.png)

![2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5710034.png)



